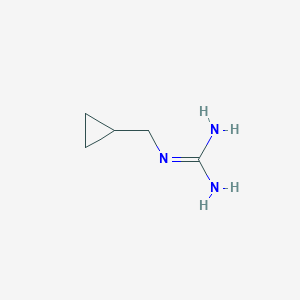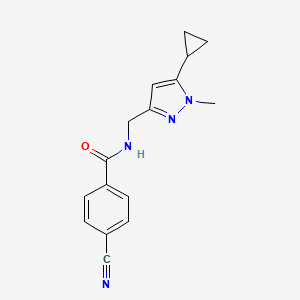![molecular formula C8H9N3O4 B2356564 3-[(3-Nitro-2-pyridinyl)amino]propanoic acid CAS No. 866038-45-1](/img/structure/B2356564.png)
3-[(3-Nitro-2-pyridinyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
- 3-[(3-Nitro-2-pyridinyl)amino]propanoic acid plays a role in the synthesis of various pharmacologically relevant compounds. For example, it is used in the synthesis of Dabigatran Etexilate, an anticoagulant medication (Cheng Huansheng, 2013).
- It's also involved in the synthesis of novel compounds with potential antioxidant, anti-inflammatory, and antiulcer activities. These activities were evaluated in vitro, showing significant effects in some cases (B. B. Subudhi, Shakti Prasanna Sahoo, 2011).
Chemical Synthesis and Modification
- The chemical is also used in the field of peptide synthesis. A study reported the use of the 3-nitro-2-pyridinesulfenyl (Npys) group, derived from similar chemical structures, for protecting and activating amino and hydroxyl groups for peptide synthesis (R. Matsueda, R. Walter, 2009).
- Another application is in the fluorescence derivatisation of amino acids for biological assays. The derivatives of such compounds exhibit strong fluorescence, making them suitable for biochemical analyses (V. Frade, Síria A. Barros, J. Moura, M. Gonçalves, 2007).
Catalysis and Coordination Chemistry
- In coordination chemistry, it's used in the formation of complexes with metals such as nickel, contributing to the synthesis of various metal-organic compounds (P. Segl′a, D. Mikloš, M. Jamnický, J. Šima, 1999).
- The compound also plays a role in the synthesis of coordination compounds with potential antimicrobial and cytotoxic activities, showing its versatility in the field of bioinorganic chemistry (T. Aiyelabola, E. Akinkunmi, E. Obuotor, I. Olawuni, D. Isabirye, J. Jordaan, 2017).
Biochemical Research and Drug Synthesis
- It is also utilized in the synthesis of heterocyclic compounds designed for anti-cancer activity, highlighting its importance in medicinal chemistry research (L.-Z. Liu, Keyu Peng, F.-R. Yue, X.-H. Li, Lei Zhang, 2019).
- Additionally, it's involved in the synthesis of analogs of biological molecules, like the β-amino acid analog of l-azatyrosine, which are significant for the study of peptides and proteins (M. Adamczyk, R. E. Reddy, 2001).
Propiedades
IUPAC Name |
3-[(3-nitropyridin-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c12-7(13)3-5-10-8-6(11(14)15)2-1-4-9-8/h1-2,4H,3,5H2,(H,9,10)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZGYOUKDXPUDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Nitro-2-pyridinyl)amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2356487.png)




![N'-cyclohexyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2356497.png)


![Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356501.png)

![N-(3-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2356504.png)